Cas no 3096-63-7 (Benzenamine,N-hydroxy-2,6-dimethyl-)
Benzenamine,N-hydroxy-2,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-hydroxy-2,6-dimethyl-
- N-(2,6-dimethylphenyl)hydroxylamine
- N-Hydroxy-2,6-dimethylaniline
- UNII-GQ8EDF3D00
- AKOS025395381
- N-Hydroxy-2,6-dimethylbenzenamine
- Benzenamine, N-hydroxy-2,6-dimethyl- (9CI)
- 2-(hydroxyamino)-1,3-dimethylbenzene
- 3096-63-7
- 2,6-Dimethylphenylhydroxylamine
- N-HYDROXY-2,6-XYLIDINE
- BRN 2081120
- Hydroxylamine, N-(2,6-xylyl)-
- SCHEMBL7603491
- CHEMBL3278068
- DTXSID50184945
- GQ8EDF3D00
- CCRIS 5431
- starbld0038402
- hydroxy-2,6-dimethylaniline
- NS00116058
- 2,6-Xylylhydroxylamine
- MFCD01721992
- Benzenamine, N-hydroxy-2,6-dimethyl-
- 2M-328S
-
- MDL: MFCD01721992
- Inchi: 1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3
- InChI Key: YFVSZHCWKQTSGT-UHFFFAOYSA-N
- SMILES: ONC1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 137.08413
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 95.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26
Benzenamine,N-hydroxy-2,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB497078-5 mg |
N-(2,6-Dimethylphenyl)hydroxylamine; 95% |
3096-63-7 | 5mg |
€173.60 | 2023-06-15 | ||
| abcr | AB497078-25 mg |
N-(2,6-Dimethylphenyl)hydroxylamine; 95% |
3096-63-7 | 25mg |
€449.00 | 2023-06-15 | ||
| AK Scientific | AMTGC179-5mg |
N-(2,6-Dimethylphenyl)hydroxylamine |
3096-63-7 | 95% | 5mg |
$80 | 2025-02-18 | |
| AK Scientific | AMTGC179-25mg |
N-(2,6-Dimethylphenyl)hydroxylamine |
3096-63-7 | 95% | 25mg |
$250 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1254590-5mg |
Benzenamine, N-hydroxy-2,6-dimethyl- |
3096-63-7 | 95% | 5mg |
$185 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1254590-25mg |
Benzenamine, N-hydroxy-2,6-dimethyl- |
3096-63-7 | 95% | 25mg |
$445 | 2024-06-07 | |
| abcr | AB497078-5mg |
N-(2,6-Dimethylphenyl)hydroxylamine, 95%; . |
3096-63-7 | 95% | 5mg |
€171.20 | 2024-08-02 | |
| abcr | AB497078-25mg |
N-(2,6-Dimethylphenyl)hydroxylamine, 95%; . |
3096-63-7 | 95% | 25mg |
€441.50 | 2024-08-02 | |
| 1PlusChem | 1P00328U-5mg |
Benzenamine, N-hydroxy-2,6-dimethyl- |
3096-63-7 | 95% | 5mg |
$104.00 | 2025-02-19 | |
| 1PlusChem | 1P00328U-25mg |
Benzenamine, N-hydroxy-2,6-dimethyl- |
3096-63-7 | 95% | 25mg |
$293.00 | 2025-02-19 |
Benzenamine,N-hydroxy-2,6-dimethyl- Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on Benzenamine,N-hydroxy-2,6-dimethyl-
Benzenamine, N-hydroxy-2,6-dimethyl- (CAS No. 3096-63-7): A Comprehensive Overview
Benzenamine, N-hydroxy-2,6-dimethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 3096-63-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of hydroxyl and methyl substituents on the benzene ring imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound’s molecular structure consists of a benzene core substituted with an N-hydroxy group at the 2-position and two methyl groups at the 2- and 6-positions. This specific arrangement contributes to its versatility in chemical transformations, enabling its use as a precursor in the synthesis of more complex molecules. The N-hydroxy group, in particular, is a key feature that facilitates nucleophilic substitution reactions, which are crucial in pharmaceutical synthesis.
In recent years, Benzenamine, N-hydroxy-2,6-dimethyl- has been explored for its potential role in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to serve as a scaffold for designing molecules with specific biological activities. For instance, derivatives of this compound have shown promise in the inhibition of certain enzymes implicated in inflammatory and infectious diseases. The hydroxyl group’s ability to participate in hydrogen bonding interactions further enhances its utility in drug design, allowing for the optimization of binding affinity to biological targets.
One of the most compelling aspects of Benzenamine, N-hydroxy-2,6-dimethyl- is its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern pharmaceuticals, with many drugs featuring these cyclic structures due to their enhanced biological activity and metabolic stability. The compound’s framework can be readily modified to introduce various functional groups, enabling the creation of diverse heterocyclic derivatives. These derivatives have been investigated for their potential applications in treating conditions such as cancer, neurological disorders, and autoimmune diseases.
The pharmaceutical industry has also leveraged Benzenamine, N-hydroxy-2,6-dimethyl- as a key intermediate in the production of agrochemicals. Certain derivatives of this compound exhibit herbicidal and fungicidal properties, contributing to more effective crop protection strategies. The ability to modify its structure allows chemists to fine-tune its biological activity, ensuring that it meets the specific needs of agricultural applications.
In academic research, Benzenamine, N-hydroxy-2,6-dimethyl- has been utilized as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its well-defined reactivity profile makes it an excellent candidate for exploring catalytic processes and green chemistry principles. Researchers have reported novel catalytic systems that facilitate efficient transformations of this compound into valuable intermediates, highlighting its importance in sustainable chemical synthesis.
The synthesis of Benzenamine, N-hydroxy-2,6-dimethyl- typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by functional group transformations. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.
The safety profile of Benzenamine, N-hydroxy-2,6-dimethyl- is another critical consideration in its use. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working within well-ventilated areas or fume hoods.
In conclusion, Benzenamine, N-hydroxy-2,6-dimethyl- (CAS No. 3096-63-7) is a versatile and important compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block for synthesizing complex molecules with diverse biological activities. As research continues to uncover new uses for this compound, its significance in chemical science is likely to grow further.
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